4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties.
Scientific Research Applications
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . The compound has been synthesized as a hybrid antimicrobial that combines the effects of thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
The compound interacts with its bacterial targets through a distinctive mode of action. When used in conjunction with a cell-penetrating peptide octaarginine, it displays potent antibacterial activity .
Biochemical Pathways
Thiazole nucleus, a part of the compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The compound’s antibacterial activity suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .
Safety and Hazards
Future Directions
The compound’s distinctive modes of antibiotic activity when used in conjunction with a cell-penetrating peptide suggest promising future directions for research . Further studies could investigate the potential of this and similar compounds as part of a strategy for developing new antibacterial therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide: Unique due to the presence of both a bromine atom and a thiazole ring.
N-(1,3-thiazol-2-yl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness
This compound is unique due to the combination of a bromine atom and a thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVLDSBNISCATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349961 | |
Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331972-47-5 | |
Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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